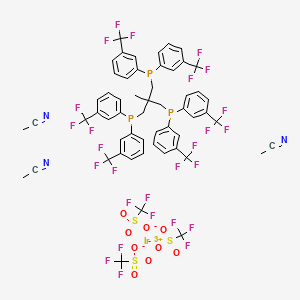
(Ir(MeCN)3(CF3PPP))(OTf)3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Ir(MeCN)3(CF3PPP))(OTf)3 is a coordination complex involving iridium, acetonitrile, and a trifluoromethyl-substituted tripodal phosphine ligand. This compound is notable for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ir(MeCN)3(CF3PPP))(OTf)3 typically involves the reaction of iridium precursors with acetonitrile and the trifluoromethyl-substituted tripodal phosphine ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
This would include optimizing reaction conditions, using high-purity reagents, and employing large-scale purification techniques to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
The compound (Ir(MeCN)3(CF3PPP))(OTf)3 undergoes various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of the triflate anions.
Reduction: Reduction reactions can occur, particularly in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the acetonitrile ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidants.
Reduction: Reducing agents such as hydrogen gas, hydrides, and other electron donors are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of iridium, while substitution reactions can yield a variety of iridium complexes with different ligands .
科学的研究の応用
Chemistry
In chemistry, (Ir(MeCN)3(CF3PPP))(OTf)3 is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions. Its unique electronic properties make it an effective catalyst for these processes .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for the synthesis of biologically active molecules and pharmaceuticals .
Industry
In the industrial sector, this compound can be used in processes requiring efficient and selective catalysis. Its stability and reactivity make it suitable for large-scale chemical production .
作用機序
The mechanism by which (Ir(MeCN)3(CF3PPP))(OTf)3 exerts its effects involves the coordination of the iridium center with various substrates. The trifluoromethyl-substituted tripodal phosphine ligand provides a unique electronic environment that enhances the reactivity of the iridium center. This allows for efficient catalysis of various chemical reactions, including hydrogenation and C-H activation .
類似化合物との比較
Similar Compounds
(Ir(MeCN)3(PPP))(OTf)3: Similar to (Ir(MeCN)3(CF3PPP))(OTf)3 but without the trifluoromethyl substitution.
(Rh(MeCN)3(CF3PPP))(OTf)3: A rhodium analog with similar structural properties.
(Ru(MeCN)3(PPP))(OTf)2: A ruthenium analog with different coordination properties.
Uniqueness
The trifluoromethyl substitution in this compound imparts unique electronic properties that enhance its reactivity and stability compared to similar compounds. This makes it particularly effective in catalytic applications where high efficiency and selectivity are required .
特性
CAS番号 |
207747-27-1 |
|---|---|
分子式 |
C56H42F27IrN3O9P3S3 |
分子量 |
1795.2 g/mol |
IUPAC名 |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.3C2H3N.3CHF3O3S.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3 |
InChIキー |
AKECMOPXYKFCNF-UHFFFAOYSA-K |
正規SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



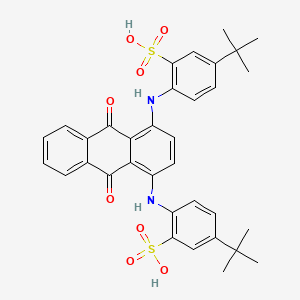

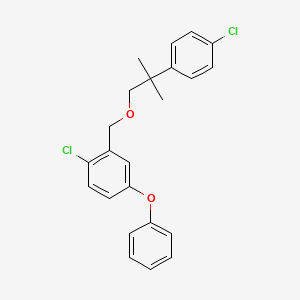
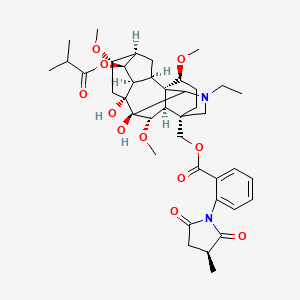
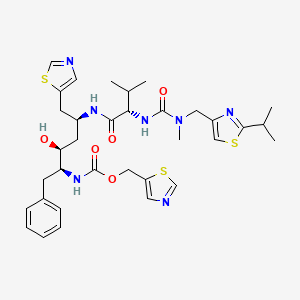
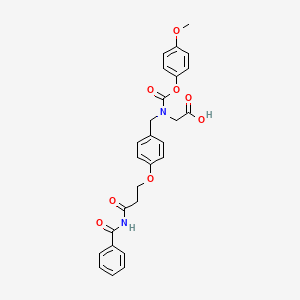
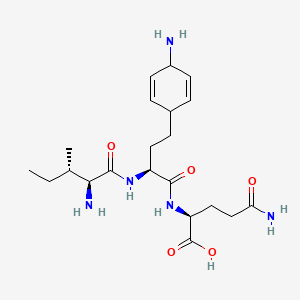
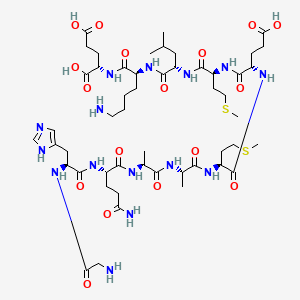
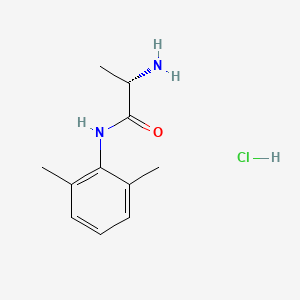

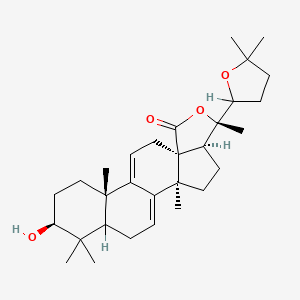
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

